molecular formula C21H26ClN3O B5406589 2-{4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-(2-PHENYLETHYL)ACETAMIDE

2-{4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-(2-PHENYLETHYL)ACETAMIDE

Cat. No.: B5406589
M. Wt: 371.9 g/mol
InChI Key: PACPQHKQRYKONJ-UHFFFAOYSA-N
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Description

2-{4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-(2-PHENYLETHYL)ACETAMIDE is a complex organic compound that features a piperazine ring, a common structural motif in pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-(2-PHENYLETHYL)ACETAMIDE typically involves multiple steps. One common method includes the Mannich reaction, which is used to incorporate the piperazine ring into the compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-{4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-(2-PHENYLETHYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride.

    Substitution: Halogenation and nitration are typical substitution reactions for this compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine gas in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

2-{4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-(2-PHENYLETHYL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which 2-{4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-(2-PHENYLETHYL)ACETAMIDE exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. This binding can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-(2-PHENYLETHYL)ACETAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

2-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O/c22-20-8-4-7-19(15-20)16-24-11-13-25(14-12-24)17-21(26)23-10-9-18-5-2-1-3-6-18/h1-8,15H,9-14,16-17H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PACPQHKQRYKONJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)Cl)CC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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